3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 3,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and a suitable catalyst.
Attachment of the 3-Nitrobenzyl Group: This can be done through a nucleophilic substitution reaction where the quinazoline core reacts with 3-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione may have several scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The nitro and dimethylphenyl groups may enhance its binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrimidine core.
3-(3,5-dimethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a different position of the nitro group.
Uniqueness
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure could result in different reactivity and interactions with biological targets.
Properties
CAS No. |
899902-34-2 |
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Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |
InChI Key |
WLYTVCXWQJMXJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
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